molecular formula C13H11ClN4O3S B2659310 5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide CAS No. 1797366-66-5

5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide

Cat. No.: B2659310
CAS No.: 1797366-66-5
M. Wt: 338.77
InChI Key: QVQBJDDJUPAKPR-UHFFFAOYSA-N
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Description

5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide is a useful research compound. Its molecular formula is C13H11ClN4O3S and its molecular weight is 338.77. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Research on nicotinamide derivatives has identified their potential in developing new herbicides. Compounds derived from nicotinic acid have shown significant herbicidal activity against various plant species. For example, a study by Chen Yu et al. (2021) demonstrated that certain N-(arylmethoxy)-2-chloronicotinamides exhibited excellent herbicidal activity against bentgrass and duckweed, with one compound significantly outperforming commercial herbicides like clomazone and propanil (Chen Yu et al., 2021).

Antimicrobial and Antifungal Applications

Nicotinamide compounds have been investigated for their antimicrobial and antifungal properties. Patel and Shaikh (2010) synthesized 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides and found some compounds comparable with standard drugs in in vitro antimicrobial screening against bacteria and fungi (Patel & Shaikh, 2010).

Structural Characterization and Biological Activity

The structural modification of nicotinamide derivatives can lead to various biological activities, including antioxidant, antimicrobial, or anti-inflammatory effects. Burnett et al. (2015) conducted a structural characterization of 2-nicotinamido-1,3,4-thiadiazole, revealing its potential as an aquaporin inhibitor (Burnett et al., 2015). Additionally, studies have explored the effects of nicotinamide and related compounds on antileukemic activity, demonstrating the versatility of nicotinamide derivatives in scientific research (Oettgen et al., 1960).

Synthesis and Evaluation of Novel Compounds

The synthesis and evaluation of novel compounds based on nicotinamide derivatives for various applications are ongoing. For instance, Joshi et al. (2008) synthesized imido esters of 2-aryl-3-nicotinamido-4-oxo-1,3-thiazolidine-5-yl ethanoic acid and evaluated their anti-inflammatory activity, demonstrating the potential therapeutic applications of such compounds (Joshi et al., 2008).

Properties

IUPAC Name

5-chloro-6-oxo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O3S/c14-7-4-6(5-16-11(7)20)10(19)18-13-17-8-2-1-3-15-12(21)9(8)22-13/h4-5H,1-3H2,(H,15,21)(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQBJDDJUPAKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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